2-fluoro-3-methyl-4-nitrophenol
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Overview
Description
2-fluoro-3-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-methyl-4-nitrophenol can be achieved through several methods. One common approach involves the nitration of 2-fluoro-3-methylphenol. This process typically requires the use of concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
For industrial-scale production, the process may involve the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, followed by acid neutralization to obtain 2-fluoro-4-nitrophenol. This method is advantageous due to its simplicity, environmental friendliness, and high yield .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-fluoro-3-methyl-4-aminophenol .
Scientific Research Applications
2-fluoro-3-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-fluoro-3-methyl-4-nitrophenol exerts its effects involves its interaction with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity and interaction with enzymes or receptors. The fluorine atom also contributes to the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-nitrophenol
- 3-fluoro-4-nitrophenol
- 2-chloro-3-methyl-4-nitrophenol
Uniqueness
2-fluoro-3-methyl-4-nitrophenol is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties.
Properties
CAS No. |
954414-26-7 |
---|---|
Molecular Formula |
C7H6FNO3 |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
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